molecular formula C22H20FN3O5 B2566512 Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-32-9

Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2566512
CAS No.: 899943-32-9
M. Wt: 425.416
InChI Key: OJVIZHRZUZJNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with an ethoxy group bearing a 3-fluorophenylamide moiety, an o-tolyl group at position 1, and a carboxylate ester at position 2. The compound’s structural elucidation likely involves crystallographic techniques using software such as SHELX and WinGX , which are standard tools for refining small-molecule structures and analyzing molecular geometry. The ethoxy-amide side chain introduces hydrogen-bonding capabilities, which may influence its crystal packing and intermolecular interactions, as described in studies on hydrogen-bonding patterns .

Properties

IUPAC Name

ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-9-6-8-15(23)11-16)12-20(28)26(25-21)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVIZHRZUZJNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the provided evidence is Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS: 478067-01-5) . Below is a comparative analysis of these two compounds:

Property Target Compound Analogue (CAS 478067-01-5)
Core Structure 1,6-dihydropyridazine with carboxylate ester at C3 1,6-dihydropyridazine with carboxylate ester at C3
Substituents - C4: 2-((3-fluorophenyl)amino)-2-oxoethoxy
- C1: o-tolyl
- C4: CF₃
- C1: 3-(trifluoromethyl)phenyl
Molecular Weight Higher (due to ethoxy-amide side chain) Lower (CF₃ groups reduce complexity)
Hydrogen-Bonding Capacity High (amide NH and carbonyl groups) Low (CF₃ is non-H-bonding)
Electron Effects Amide group: electron-withdrawing; ethoxy: moderate polarity CF₃: Strongly electron-withdrawing, lipophilic
Potential Applications Likely bioactive (amide groups common in pharmaceuticals) Applications in materials science (CF₃ enhances stability)

Functional Group Impact

  • Target Compound: The 2-((3-fluorophenyl)amino)-2-oxoethoxy substituent introduces both hydrogen-bond donors (NH) and acceptors (carbonyl), which could enhance binding to biological targets or influence crystal packing via directed interactions .
  • Analogue (CAS 478067-01-5) : The trifluoromethyl groups (CF₃) are highly electronegative and lipophilic, improving metabolic stability and membrane permeability but reducing polar interactions. This makes the analogue more suited for applications requiring chemical inertness .

Crystallographic and Geometric Considerations

Both compounds likely exhibit puckered dihydropyridazine rings, as described in Cremer and Pople’s generalized ring-puckering coordinates . The target compound’s ethoxy-amide side chain may induce specific torsional angles or planar distortions, whereas the analogue’s CF₃ groups could stabilize a more rigid conformation due to steric and electronic effects.

Research Findings and Implications

  • SHELX Refinement : The target compound’s crystal structure would require refinement using SHELX , with attention to hydrogen-bonding networks involving the amide group.
  • Thermodynamic Properties: Compared to the CF₃-substituted analogue, the target compound’s higher polarity may result in lower solubility in nonpolar solvents but improved aqueous compatibility.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Michael Addition : Reacting a chalcone derivative (e.g., (2E)-3-(3-fluorophenyl)-1-(o-tolyl)prop-2-en-1-one) with ethyl acetoacetate under basic conditions (e.g., 10% NaOH in ethanol) to form the cyclohexenone intermediate .

Functionalization : Introducing the 2-((3-fluorophenyl)amino)-2-oxoethoxy group via nucleophilic substitution or coupling reactions.
Optimization Tips :

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. room temperature) to balance yield and purity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the o-tolyl group’s methyl protons appear as a singlet near δ 2.4 ppm.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing. Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

Advanced: How can crystallographic disorder in the cyclohexenone ring be resolved, and what computational tools are recommended?

Methodological Answer:
Disorder in the cyclohexenone ring (e.g., envelope vs. screw-boat conformations) is common. To address this:

Data Collection : Use high-resolution (<1.0 Å) XRD data to improve electron density maps.

Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder with occupancy ratios (e.g., 0.684:0.316) .

Validation : Analyze puckering parameters (Q, θ, φ) via Cremer-Pople coordinates to quantify ring distortion .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing o-tolyl with p-chlorophenyl) to assess impact on bioactivity.
  • Biological Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and mechanism (e.g., apoptosis via caspase-3 activation). Compare with parent compound .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with targets like NF-κB or kinases .

Advanced: How should researchers resolve contradictions in crystallographic data, such as conflicting puckering conformations?

Methodological Answer:
Contradictions arise from dynamic disorder or lattice strain. Strategies include:

Low-Temperature Data Collection : Reduces thermal motion, improving model accuracy.

Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

Comparative Analysis : Calculate puckering parameters for all independent molecules in the asymmetric unit and correlate with intermolecular forces (e.g., C–H···O interactions) .

Basic: What intermolecular interactions stabilize its crystal structure, and how are they analyzed?

Methodological Answer:

  • Hydrogen Bonding : Identify C–H···O and N–H···O interactions via Mercury software. For example, weak C–H···O bonds (2.5–3.0 Å) often form chains along the [100] axis .
  • π-π Stacking : Measure centroid distances between aromatic rings (3.5–4.0 Å typical).
  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

Advanced: What alternative synthetic strategies exist for improving yield or enantioselectivity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Cinchona alkaloids) during Michael addition to induce enantioselectivity.
  • Reductive Cyclization : Use Pd-catalyzed reactions with formic acid derivatives as CO surrogates to streamline ring formation .
  • Flow Chemistry : Optimize stepwise reactions in continuous flow reactors to enhance reproducibility and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.